molecular formula C28H36N2O4 B12087675 ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate

ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate

Cat. No.: B12087675
M. Wt: 464.6 g/mol
InChI Key: DMWBVRRUBDZTBK-RUZDIDTESA-N
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Description

Ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, an indene moiety, and a hydroxypropoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Hydroxypropoxyphenyl Group: This step involves the reaction of a phenol derivative with an epoxide to form the hydroxypropoxy group.

    Esterification: The final step involves the esterification of the carboxylic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly used.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate can be compared with similar compounds such as:

    Ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]acetate: Similar structure but with an acetate group instead of a propanoate group.

    Ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate

InChI

InChI=1S/C28H36N2O4/c1-4-33-27(32)12-10-20-9-11-24(17-29)26(15-20)34-19-25(31)18-30-28(2,3)16-21-13-22-7-5-6-8-23(22)14-21/h5-9,11,15,21,25,30-31H,4,10,12-14,16,18-19H2,1-3H3/t25-/m1/s1

InChI Key

DMWBVRRUBDZTBK-RUZDIDTESA-N

Isomeric SMILES

CCOC(=O)CCC1=CC(=C(C=C1)C#N)OC[C@@H](CNC(C)(C)CC2CC3=CC=CC=C3C2)O

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)C#N)OCC(CNC(C)(C)CC2CC3=CC=CC=C3C2)O

Origin of Product

United States

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